(S)-2-Bromo-3-phenylpropionic acid
Description
Contextualization within Chiral Synthetic Building Blocks
(S)-2-Bromo-3-phenylpropionic acid is recognized as a versatile chiral synthetic building block, or synthon. In organic synthesis, a chiral building block is a relatively small, enantiomerically pure molecule that can be incorporated into a larger target molecule, thereby introducing a specific stereocenter. The utility of such building blocks is paramount in the construction of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its stereochemistry.
The (S)-configuration at the C2 carbon of 2-bromo-3-phenylpropionic acid is crucial. This specific spatial arrangement of the bromine atom, phenylmethyl group, carboxyl group, and hydrogen atom around the chiral center allows for stereocontrolled transformations. One common and cost-effective method to obtain this compound is through the diazotization and subsequent bromination of the naturally occurring and inexpensive amino acid, L-phenylalanine. This process typically proceeds with retention of the original stereochemistry, making L-phenylalanine an excellent starting material from the "chiral pool" for producing the (S)-enantiomer of the bromo acid acs.org.
The presence of both a reactive bromine atom, which can be substituted by a variety of nucleophiles, and a carboxylic acid group, which can undergo various derivatizations, provides multiple handles for synthetic chemists to elaborate the molecule into more complex structures.
Significance as a Precursor in Asymmetric Synthesis
The significance of this compound as a precursor in asymmetric synthesis is well-demonstrated in the preparation of other valuable chiral intermediates. A notable example is its use in a process that ultimately yields (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors acs.org.
In a sophisticated application of stereochemical control, this compound undergoes a crystallization-induced chiral inversion to its (R)-enantiomer acs.org. This transformation is achieved with a high degree of stereospecificity, often yielding the (R)-enantiomer with an enantiomeric excess of 96-99% acs.org. The process typically involves the use of a chiral amine, such as (R)-bornylamine, which selectively forms a salt with one enantiomer, driving the equilibrium towards the desired stereoisomer in solution acs.org.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H9BrO2 | nih.gov |
| Molecular Weight | 229.07 g/mol | nih.gov |
| Melting Point ((S)-enantiomer) | 145-155°C | chemdad.com |
| Boiling Point (Predicted) | 301.6±22.0 °C | chemdad.com |
| Density (Predicted) | 1.558±0.06 g/cm3 | chemdad.com |
| pKa (Predicted) | 2.82±0.10 | chemdad.com |
Overview of Academic Research Trends for Enantiomerically Pure Compounds
The synthesis and application of this compound are situated within a major ongoing trend in academic and industrial research: the development of enantiomerically pure compounds (EPCs). For decades, a significant portion of synthetic chiral drugs were marketed and administered as racemates—a 50:50 mixture of two enantiomers. However, it is now widely understood that enantiomers can have different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
This understanding has led to a paradigm shift, with a strong preference for the development of single-enantiomer drugs. Regulatory agencies have also increasingly focused on the safety and efficacy of individual enantiomers, further driving this trend. Consequently, the synthesis of EPCs has become a central theme in modern organic chemistry google.com.
Current research in this area is highly focused on the development of efficient and selective methods for obtaining enantiomerically pure molecules. Key strategies include:
Asymmetric Catalysis : This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This is a highly sought-after approach due to its efficiency and atom economy.
Chiral Pool Synthesis : This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars, as starting materials. The synthesis of this compound from L-phenylalanine is a classic example of this approach acs.org.
Resolution : This involves the separation of a racemic mixture into its constituent enantiomers. While classical resolution using diastereomeric salt formation is still employed, more advanced methods like kinetic resolution, dynamic kinetic resolution, and chiral chromatography are areas of active research.
The demand for versatile chiral building blocks like this compound is intrinsically linked to these trends. As synthetic targets become more complex, the need for reliable and efficient access to enantiomerically pure intermediates is greater than ever, ensuring that research into their synthesis and application remains a vibrant area of investigation.
| Research Area | Description | Relevance |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts (metal complexes or organocatalysts) to stereoselectively create chiral centers. | A dominant method for producing a wide range of enantiopure compounds efficiently. |
| Biocatalysis | Application of enzymes as catalysts for stereoselective transformations. | Offers high selectivity under mild conditions and is considered a green chemistry approach. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Provides a direct and often cost-effective route to specific enantiomers, as seen with this compound from L-phenylalanine. acs.org |
| Dynamic Kinetic Resolution | A method that combines the resolution of a racemate with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. | The chiral inversion of this compound is an example of a related dynamic stereochemical transformation. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35016-63-8 | |
| Record name | (S)-2-Bromo-3-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthetic Methodologies for S 2 Bromo 3 Phenylpropionic Acid
Enantioselective Catalytic Synthesis
The direct, enantioselective catalytic synthesis of (S)-2-bromo-3-phenylpropionic acid and related α-bromo carboxylic acids presents a significant challenge in synthetic organic chemistry. The primary approaches involve controlling the stereochemistry of the bromination step on a prochiral substrate, often a derivative of cinnamic acid.
Asymmetric Phase-Transfer Catalysis Approaches
Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids and their derivatives. uni-giessen.de This strategy typically involves the use of a chiral phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to mediate the reaction between an aqueous phase and an organic phase. uni-giessen.de In the context of synthesizing molecules structurally related to this compound, PTC can be applied to the asymmetric alkylation of glycine (B1666218) derivatives, which can then be converted to the desired α-halo acid. While direct asymmetric bromination of cinnamic acid derivatives under PTC conditions is less common, the principles of creating stereocenters using chiral catalysts are well-established. uni-giessen.denih.gov
For instance, the asymmetric synthesis of α-amino acids has been achieved with high enantiomeric excess (ee) using cinchona alkaloid-derived phase-transfer catalysts. uni-giessen.de These catalysts create a chiral environment around the substrate, directing the approach of the electrophile to one face of the enolate intermediate.
| Catalyst Type | Substrate | Reaction | Enantiomeric Excess (ee) |
| Cinchona Alkaloid-derived Quaternary Ammonium Salt | Glycine-benzophenone imine | Alkylation | up to 99% |
| Chiral Carboxylate-based PTC | Alkenes with internal nucleophiles | Fluorocyclization | Not specified |
This table presents examples of asymmetric phase-transfer catalysis relevant to the synthesis of chiral building blocks.
Chiral Ligand-Mediated Bromination Reactions
The use of chiral ligands in conjunction with metal catalysts to mediate enantioselective bromination reactions is a prominent strategy. This approach often involves the coordination of the chiral ligand to a metal center, which then activates the substrate or the brominating agent, leading to a stereoselective transformation.
While direct chiral ligand-mediated bromination to form this compound is not extensively documented, related transformations highlight the potential of this methodology. For example, chiral N,N'-dioxide/metal complexes have been successfully employed in the asymmetric haloazidation of α,β-unsaturated ketones, demonstrating the feasibility of controlling stereochemistry in halogenation reactions. researchgate.net The development of chiral phosphine (B1218219) ligands has also been instrumental in a variety of asymmetric catalytic reactions. acs.org
A notable approach involves the bromination of acetals derived from ketones and chiral auxiliaries like (2R,3R)-tartaric acid. This method yields bromoacetals with good diastereoselectivity, which can then be hydrolyzed to provide α-bromoketones with high enantiomeric excess. rsc.org These intermediates can be further transformed into the desired α-bromo acid derivatives.
| Ligand/Catalyst System | Substrate Type | Transformation | Stereoselectivity |
| Chiral N,N'-Dioxide/Fe(OTf)2 | α,β-Unsaturated Ketones | Bromoazidation | High d.r. and ee |
| Tartrate-derived Acetal | Aryl Alkyl Ketones | Bromination/Hydrolysis | 66–98% ee |
This table showcases examples of chiral ligand-mediated halogenation and related reactions.
Organocatalytic Strategies for Stereocontrol
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. uniroma1.it Chiral amines, Brønsted acids, and other organocatalysts can activate substrates in a stereocontrolled manner. researchgate.netunimi.it
For the synthesis of this compound, organocatalytic strategies could involve the enantioselective addition of a bromine source to cinnamic acid or its derivatives. While direct catalytic asymmetric bromination of cinnamic acid itself is challenging, related organocatalytic halogenations of other substrates have been developed. These reactions often proceed through the formation of a chiral enamine or iminium ion intermediate, which then reacts with an electrophilic bromine source.
Biocatalytic Routes to this compound
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes can perform reactions with high enantioselectivity and regioselectivity under mild conditions.
Enzymatic Resolution of Racemic Mixtures
One of the most established biocatalytic methods for obtaining enantiomerically pure compounds is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched.
For the production of this compound, this could involve the enzymatic hydrolysis of a racemic ester of 2-bromo-3-phenylpropionic acid. A lipase, for example, could selectively hydrolyze the (R)-ester, leaving behind the unreacted (S)-ester, which can then be separated and hydrolyzed to the desired (S)-acid. Alternatively, the enzyme could selectively hydrolyze the (S)-ester to the (S)-acid, which is then separated from the unreacted (R)-ester. The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity and yield. google.com
A related process, crystallization-induced dynamic resolution, has been used to invert the chirality of this compound to its (R)-enantiomer with high enantiomeric excess. acs.org This demonstrates the potential for dynamic processes to enhance the yield of the desired enantiomer beyond the 50% limit of classical kinetic resolution.
| Enzyme | Substrate | Reaction Type | Outcome |
| Lipase (e.g., Candida antarctica Lipase B) | Racemic N-acetyl-amino acid ester | Hydrolysis | Enantioselective hydrolysis |
| Amidase | Racemic amide | Hydrolysis | Resolution of enantiomers |
This table illustrates the application of enzymatic resolution for the preparation of chiral compounds.
Biotransformations for Direct Stereoselective Synthesis
Direct stereoselective synthesis using biotransformations involves the use of whole cells or isolated enzymes to convert a prochiral substrate directly into a chiral product. For this compound, this could theoretically be achieved through the enantioselective enzymatic bromination of a cinnamic acid derivative. However, such direct enzymatic halogenations are less common than resolution processes.
More established is the use of enzymes for reactions that can be part of a multi-step synthesis. For example, the diazotization/bromination of L-phenylalanine, a readily available amino acid, leads to the formation of this compound with retention of configuration. acs.org While this specific step is a chemical transformation, it highlights how readily available chiral precursors from biological sources can be utilized.
Chiral Auxiliary-Based Synthetic Pathways
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral or racemic substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.
A common application of this strategy involves acylating a chiral oxazolidinone, such as a 4-substituted 5,5-dimethyloxazolidin-2-one, with an acid chloride. nih.gov The resulting enolate can then react with an electrophile, with the bulky auxiliary sterically blocking one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov Following the reaction, the auxiliary can be removed, yielding the desired chiral product. While this represents a general and effective strategy for creating α-chiral acids, for this compound specifically, methods involving the resolution of a racemic mixture are more extensively documented in scientific literature.
An alternative approach, which falls under the category of chiral pool synthesis, utilizes a readily available and inexpensive chiral starting material. For instance, this compound can be synthesized from L-phenylalanine via a diazotization/bromination reaction, which is known to proceed with retention of configuration. acs.org However, this route's success is contingent on the availability and cost of the chiral precursor.
Advanced Resolution Techniques for Enantiomeric Enrichment
Resolution is a common method for separating a racemic mixture into its constituent enantiomers. For this compound, both classical crystallization-based methods and modern chromatographic techniques are employed to achieve high enantiomeric purity.
One of the most established and scalable methods for resolving chiral acids is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A highly effective method for resolving racemic 2-bromo-3-phenylpropionic acid is through a process known as crystallization-induced dynamic resolution (CIDR). In a documented case aimed at producing the (R)-enantiomer, this compound undergoes a chiral inversion. acs.org This process highlights the principles of diastereomeric salt formation. In this dynamic resolution, (R)-bornylamine was identified as the most effective resolving agent among more than 40 chiral amines screened. acs.org
The process involves the formation of a salt pair between the acid and the chiral amine in a suitable solvent, such as acetonitrile. The presence of a bromide ion source, like tetraethylammonium (B1195904) bromide (TEAB), facilitates the in-situ racemization of the bromoacid, allowing the less soluble diastereomeric salt to crystallize from the solution, thereby shifting the equilibrium and converting the majority of the starting material into the desired product. acs.org This optimized process achieves high yields and excellent enantiomeric excess. The chiral auxiliary, (R)-bornylamine, can be recovered at a high rate (>92%) and purity (~97%), which is a critical factor for the economic viability of the process on an industrial scale. acs.org
Table 1: Optimized Diastereomeric Salt Crystallization of 2-Bromo-3-phenylpropionic Acid
| Parameter | Condition / Result | Reference |
| Chiral Resolving Agent | (R)-Bornylamine | acs.org |
| Solvent | Acetonitrile | acs.org |
| Additive | Tetraethylammonium Bromide (TEAB) | acs.org |
| Yield of Diastereomeric Salt | 78% | acs.org |
| Enantiomeric Excess (ee) of Acid | 96-98% | acs.org |
| Recovery of Chiral Amine | >92% | acs.org |
Chromatographic techniques offer a powerful alternative for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most common approaches. nih.gov The fundamental principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. sigmaaldrich.com
For acidic compounds like this compound, several types of CSPs are effective:
Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series) are widely used for a broad range of chiral separations. nih.gov
Anion-Exchanger CSPs: Chiral stationary phases like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds. The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analytes. chiraltech.com
Pirkle-type CSPs: Columns such as the (R,R) Whelk-01 are effective for separating various classes of compounds. A validated HPLC method for the separation of the structurally similar β-amino-β-(4-bromophenyl) propionic acid enantiomers utilized an (R,R) Whelk-01 column, achieving excellent resolution.
Method development involves optimizing the mobile phase, which typically consists of a non-polar solvent (like n-hexane), an alcohol (such as ethanol (B145695) or isopropanol), and acidic/basic additives (e.g., trifluoroacetic acid, isopropyl amine) to improve peak shape and resolution. Supercritical Fluid Chromatography (SFC) is gaining popularity as a green alternative to HPLC, using supercritical CO2 as the main mobile phase component, which can lead to faster separations. chiraltech.com
Table 2: Overview of Chiral Chromatographic Separation Methodologies
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Components | Application Note |
| HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Alcohol mixtures, Polar organic, Reversed-phase | Effective for a wide range of pharmaceuticals, including profens. nih.gov |
| HPLC / SFC | Anion-Exchanger (e.g., CHIRALPAK QN-AX) | Alcohols with acidic/basic additives | Specifically designed for resolving acidic compounds via ion-exchange mechanism. chiraltech.com |
| HPLC | Pirkle-type (e.g., (R,R) Whelk-01) | n-Hexane, Ethanol, Trifluoroacetic Acid (TFA), Isopropyl amine | Demonstrated high resolution (>2.5) for separating structurally related amino acids. |
Process Intensification and Scalability in Stereoselective Synthesis
Transitioning a stereoselective synthesis from a laboratory scale to an industrial process requires careful consideration of efficiency, cost, and environmental impact. Process intensification aims to develop manufacturing methods that are smaller, safer, and more energy-efficient.
For the synthesis of this compound, the diastereomeric salt crystallization method is highly amenable to scaling up. The drive to develop such methods is often economic; for instance, the high cost of D-phenylalanine as a starting material for a related synthesis prompted research into more cost-effective routes using inexpensive L-phenylalanine. acs.org The key features that enhance the scalability of the crystallization-induced dynamic resolution process are:
High Yields: The reported 78% yield for the resolution step is favorable for large-scale production. acs.org
Excellent Stereoselectivity: Achieving 96-98% enantiomeric excess minimizes the need for further extensive purification steps. acs.org
Auxiliary Recovery: The ability to recover the expensive chiral resolving agent ((R)-bornylamine) in high yield (>92%) and purity is crucial for making the process economically feasible. acs.org
Robustness: Crystallization is a well-understood and robust unit operation in industrial chemical manufacturing.
While chromatographic separations are powerful analytical tools, their scalability can be challenging. Moving from analytical HPLC to preparative HPLC for large-volume production involves significant investment in equipment and solvents. However, recent advances in chromatography, such as the development of core-shell stationary phase particles, contribute to process intensification by enabling faster separations and higher throughput without the prohibitively high backpressures of smaller particle columns, which can improve the efficiency of both analytical and preparative-scale separations. nih.gov
Chemical Reactivity and Mechanistic Investigations of S 2 Bromo 3 Phenylpropionic Acid
Nucleophilic Substitution Reactions at the Stereocenter
The bromine atom at the α-position to the carboxylic acid makes (S)-2-bromo-3-phenylpropionic acid susceptible to nucleophilic substitution. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which is in turn influenced by the reaction conditions.
Stereochemical Course of S_N2 and S_N1 Pathways
Nucleophilic substitution at the chiral center of this compound can proceed through either an S_N2 or S_N1 mechanism.
S_N2 Pathway: This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. For this compound, an S_N2 reaction will yield the corresponding (R)-substituted product. This pathway is favored by strong nucleophiles and aprotic solvents.
S_N1 Pathway: In contrast, the S_N1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.comlibretexts.org The departure of the bromide leaving group from this compound would form a planar carbocation. The subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a mixture of both retention and inversion of configuration, often resulting in a racemic or near-racemic mixture of the (S) and (R) products. masterorganicchemistry.comlibretexts.org This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate. stackexchange.com
Solvent and Catalyst Effects on Reactivity and Stereointegrity
The choice of solvent and the presence of catalysts play a crucial role in directing the course of nucleophilic substitution reactions and maintaining or inverting the stereochemistry.
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF), are known to enhance the nucleophilicity of the attacking species, thereby favoring the S_N2 mechanism and leading to a higher degree of stereochemical inversion. Conversely, polar protic solvents like water and alcohols can solvate and stabilize the carbocation intermediate, promoting the S_N1 pathway and leading to racemization. stackexchange.com The dielectric constant of the solvent is a key factor; high dielectric solvents stabilize charged intermediates more effectively. stackexchange.com
Catalyst Effects: The use of specific catalysts can also influence the reaction pathway. For instance, in related systems, certain catalysts can coordinate with the leaving group, facilitating its departure and influencing the stereochemical outcome. While specific catalyst effects on this compound are not extensively detailed in the provided results, the general principles of catalysis in nucleophilic substitutions apply.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can undergo a variety of transformations, allowing for the synthesis of a range of derivatives.
Derivatization to Esters, Amides, and Acid Chlorides
The carboxylic acid can be converted into several important functional groups:
Esters: Esterification of this compound can be achieved through various methods, such as reaction with an alcohol in the presence of an acid catalyst or by using diazomethane. researchgate.net These reactions typically proceed without affecting the stereocenter.
Amides: Amidation can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. researchgate.net Direct amidation of the carboxylic acid with an amine is also possible, often requiring coupling agents to facilitate the reaction. researchgate.net Studies on related phenylpropionic acids have shown that amidation of the carboxylic acid group can be achieved with various amines. researchgate.netnih.gov
Acid Chlorides: The conversion of this compound to its corresponding acid chloride can be accomplished using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-3-phenylpropanoyl chloride is a highly reactive intermediate that can be readily used for the synthesis of esters and amides.
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing the carboxylic acid to an alcohol while leaving the bromine atom intact, yielding (S)-2-bromo-3-phenylpropan-1-ol.
Decarboxylation: While direct decarboxylation of this compound is not a common reaction, related decarboxylation reactions are known. For instance, the thermal decarboxylation of 3-(3-bromophenyl)malonic acid yields 3-bromo-3-phenylpropanoic acid. In some instances, decarboxylation can occur as a side reaction under certain conditions, such as increased temperatures during elimination reactions. chegg.com
Reactions Involving the Aromatic Ring
The phenyl group of this compound can undergo typical electrophilic aromatic substitution reactions. The directing effects of the alkyl substituent on the ring will influence the position of substitution. However, specific examples of such reactions on this particular molecule were not prominent in the search results. It is important to note that the conditions required for aromatic substitution might also affect the stereocenter and the carboxylic acid functionality, potentially leading to a mixture of products or undesired side reactions.
Electrophilic Aromatic Substitution Studies
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The site of substitution on the benzene (B151609) ring is dictated by the directing effect of the existing substituent, in this case, the 2-bromo-1-carboxyethyl group [-CH(Br)CH₂COOH]. This substituent is considered to be deactivating and ortho-, para-directing.
The deactivating nature arises from the electron-withdrawing inductive effect of the bromine atom and the carboxylic acid group. However, the lone pairs on the oxygen atoms of the carboxyl group and the potential for hyperconjugation of the alkyl chain can stabilize the arenium ion intermediate formed during ortho and para attack through resonance. unizin.orgmasterorganicchemistry.com This stabilization is not possible for meta attack, making the ortho and para positions the preferred sites for substitution. unizin.orgyoutube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglumenlearning.com The expected major products for the electrophilic aromatic substitution of this compound are summarized in the table below.
| Reaction | Reagents | Electrophile | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (S)-2-Bromo-3-(4-nitrophenyl)propionic acid and (S)-2-bromo-3-(2-nitrophenyl)propionic acid |
| Bromination | Br₂, FeBr₃ | Br⁺ | (S)-2-Bromo-3-(4-bromophenyl)propionic acid and (S)-2-bromo-3-(2-bromophenyl)propionic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (S)-2-Bromo-3-(4-acylphenyl)propionic acid and (S)-2-bromo-3-(2-acylphenyl)propionic acid |
It is important to note that Friedel-Crafts alkylation is generally less suitable for deactivated rings, and the presence of the carboxylic acid group can lead to complications due to its interaction with the Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com Furthermore, steric hindrance may favor the formation of the para-substituted product over the ortho-substituted product.
Cross-Coupling Reactions at the Phenyl Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to undergo such reactions at its phenyl moiety, it must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine, through electrophilic aromatic substitution as described in the previous section. Once a halogen is introduced onto the phenyl ring (e.g., forming (S)-2-bromo-3-(4-bromophenyl)propionic acid), a variety of cross-coupling reactions can be envisioned.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org The halogenated derivative of this compound could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups. youtube.comnih.gov
Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.orglibretexts.org This would allow for the introduction of a vinyl group onto the phenyl ring of the halogenated substrate. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It would enable the introduction of an alkynyl functional group onto the phenyl ring. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgrsc.org This would allow for the synthesis of various aniline (B41778) derivatives of this compound. nih.govresearchgate.net
The following table summarizes the potential cross-coupling reactions for a para-halogenated derivative of this compound.
| Reaction | Coupling Partner | Catalyst/Base System (Typical) | Resulting Linkage |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Ar-Ar' |
| Heck | H₂C=CHR' | Pd(OAc)₂ / PPh₃ / Et₃N | Ar-CH=CHR' |
| Sonogashira | H−C≡C−R' | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Ar−C≡C−R' |
| Buchwald-Hartwig | R'₂NH | Pd₂(dba)₃ / BINAP / NaOtBu | Ar-NR'₂ |
Ar represents the (S)-2-bromo-3-(4-phenyl)propionic acid moiety.
Stereochemical Stability and Epimerization Under Varied Conditions
The stereochemical integrity of the chiral center at the alpha-carbon (C2) is a crucial aspect of the chemistry of this compound. This stereocenter is potentially susceptible to epimerization, the change in the configuration of one of several chiral centers in a molecule, leading to the formation of its (R)-enantiomer.
The primary mechanism for the epimerization of α-halo carboxylic acids is through the formation of an enol or enolate intermediate, which is achiral. libretexts.orglibretexts.org The proton at the α-carbon is acidic due to the electron-withdrawing effects of both the adjacent bromine atom and the carboxyl group.
Base-Catalyzed Epimerization: In the presence of a base, the α-proton can be abstracted to form a planar enolate. Subsequent protonation of this enolate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. The rate of this epimerization is dependent on the strength of the base, the solvent, and the temperature.
Acid-Catalyzed Epimerization: Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, which enhances the acidity of the α-proton. Tautomerization to the enol form, which is achiral, can then occur. Reversion to the keto form can yield both enantiomers, resulting in racemization.
A notable finding is the possibility of a crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, achieving a high enantiomeric excess of the (R)-form. evitachem.com This indicates that under specific crystallization conditions, the thermodynamic equilibrium can be shifted to favor one enantiomer. Dynamic kinetic resolution processes, which combine in-situ racemization with a stereoselective reaction, are also relevant for this class of compounds. researchgate.netrsc.org
The conditions influencing the stereochemical stability are summarized below.
| Condition | Effect on Stereocenter | Mechanism |
| Strong Base | Potential for epimerization/racemization | Formation of a planar, achiral enolate intermediate. |
| Strong Acid | Potential for epimerization/racemization | Formation of a planar, achiral enol intermediate. |
| Neutral, mild conditions | Generally stable | The activation energy for proton removal is not readily overcome. |
| Specific Crystallization | Potential for chiral inversion | Shift in thermodynamic equilibrium favoring the more stable diastereomeric salt or crystal lattice. |
Derivatization Strategies and Analog Synthesis from S 2 Bromo 3 Phenylpropionic Acid
Synthesis of Chiral Alpha-Substituted Phenylpropionic Acid Derivatives
The primary route for derivatizing (S)-2-bromo-3-phenylpropionic acid involves the nucleophilic substitution of the α-bromine atom. This strategy allows for the creation of a diverse library of α-substituted phenylpropionic acid analogs, which are important motifs in medicinal chemistry and materials science. The stereochemical outcome of these substitutions is crucial and can often be controlled by the choice of reaction conditions.
A significant example of this strategy is the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate for vasopeptidase inhibitors used in treating hypertension. acs.org In one synthetic approach, the (R)-enantiomer of 2-bromo-3-phenylpropionic acid is desired. This can be achieved from the more readily available L-phenylalanine, which is first converted to this compound. A subsequent crystallization-induced chiral inversion using a chiral amine, such as (R)-bornylamine, efficiently converts the (S)-enantiomer to the (R)-enantiomer with high enantiomeric excess (96-98% ee). acs.orgrug.nl The resulting (R)-2-bromo-3-phenylpropionic acid is then treated with potassium thioacetate (B1230152) (KSAc) in a nucleophilic substitution reaction to yield (S)-2-acetylthio-3-phenylpropanoic acid. acs.org This inversion of configuration is characteristic of an SN2 reaction mechanism.
The versatility of the α-bromo group allows for the introduction of various nucleophiles, leading to a range of derivatives. The general reaction scheme and potential derivatives are summarized in the table below.
Table 1: Examples of Nucleophilic Substitution Reactions at the α-Position
| Nucleophile | Reagent Example | Product | Application/Significance | Reference |
|---|---|---|---|---|
| Thioacetate | Potassium Thioacetate (KSAc) | (S)-2-Acetylthio-3-phenylpropanoic acid | Intermediate for vasopeptidase inhibitors (e.g., Omapatrilat) | acs.org |
| Azide (B81097) | Sodium Azide (NaN₃) | (R)-2-Azido-3-phenylpropanoic acid | Precursor to α-amino acids (via reduction) | - |
| Hydroxide | Sodium Hydroxide (NaOH) | (R)-2-Hydroxy-3-phenylpropanoic acid | Chiral building block | researchgate.net |
Note: The stereochemistry of the product is depicted assuming an SN2 mechanism leading to inversion of the (S)-starting material.
Preparation of Enantiomerically Pure Beta-Phenylalanine Analogs
The synthesis of β-amino acids is of great interest due to their presence in numerous biologically active compounds and their use as building blocks for peptidomimetics with enhanced stability against enzymatic degradation. However, it is critical to note that this compound is an α-bromo acid. A direct nucleophilic substitution of the bromine atom with an amine source (e.g., ammonia (B1221849) or azide followed by reduction) will yield an α-phenylalanine derivative, not a β-phenylalanine analog, due to the position of the leaving group on the carbon atom adjacent to the carboxyl group.
To synthesize β-phenylalanine from a bromo-phenylpropionic acid precursor, one must start with a compound where the bromine atom is at the β-position (C3), namely 3-bromo-3-phenylpropanoic acid. The reaction of 3-bromo-3-phenylpropanoic acid with an amine source would lead to the desired β-amino acid structure.
The synthesis of enantiomerically pure β-phenylalanine is often achieved through other routes, such as the enzymatic amination of cinnamic acid derivatives. Phenylalanine aminomutase (PAM) is a key enzyme that can catalyze the conversion of α-phenylalanine to β-phenylalanine, proceeding through a trans-cinnamic acid intermediate. rug.nl This enzymatic strategy allows for the synthesis of both (R)- and (S)-β-phenylalanine analogs with excellent enantioselectivity. rug.nl Other methods include the resolution of racemic mixtures of N-acyl-β-phenylalanine derivatives using chiral resolving agents. google.com For instance, racemic N-acetyl-β-phenylalanine can be resolved using chiral amines like (1R,2S)-(-)-2-amino-1,2-diphenylethanol to selectively crystallize one diastereomeric salt, which can then be converted to the enantiomerically pure N-acetyl-β-phenylalanine. google.com
Development of Chiral Building Blocks for Heterocyclic Systems
The functional groups of this compound can be manipulated to serve as a scaffold for the construction of chiral heterocyclic systems. These heterocyclic moieties are prevalent in pharmaceuticals and agrochemicals. A common strategy involves modifying the parent molecule to introduce functionalities that can participate in cyclization reactions.
For example, a series of 2-phenylpropionic acid derivatives containing various heterocyclic rings have been synthesized for evaluation as potential dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov The synthesis starts with 2-(4-methylphenyl)propionic acid, which is brominated on the methyl group (a benzylic bromination) to afford 2-(4-(bromomethyl)phenyl)propionic acid. nih.gov This intermediate, which retains the chiral center of the propionic acid moiety, possesses a reactive bromomethyl group that can be used to anchor various heterocyclic thiol nucleophiles. This approach has been used to create derivatives containing thiazole, triazole, and benzimidazole (B57391) rings. nih.gov
Table 2: Synthesis of Heterocyclic Derivatives from a Phenylpropionic Acid Scaffold
| Heterocyclic Thiol | Resulting Heterocyclic Moiety | Potential Application | Reference |
|---|---|---|---|
| 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole | Benzimidazol-2-ylthio | Antibacterial, COX inhibitor | nih.gov |
| Benzo[d]thiazole-2-thiol | Benzothiazol-2-ylthio | Antibacterial, COX inhibitor | nih.gov |
This methodology demonstrates how the phenylpropionic acid framework can be used as a chiral building block to introduce complex heterocyclic systems, leading to molecules with potential biological activity.
Incorporation into Complex Natural Product Syntheses
Chiral building blocks derived from amino acids are fundamental to the synthesis of complex natural products. mdpi.com While a direct total synthesis starting from this compound is not prominently documented, its derivatives, particularly α- and β-phenylalanine analogs, are crucial components of many natural products.
A prominent example is the anticancer drug Paclitaxel (Taxol®). The side chain of Taxol is N-benzoyl-(2R,3S)-3-phenylisoserine, a derivative of β-phenylalanine. The biosynthesis of this side chain involves the enzyme phenylalanine aminomutase (PAM), which catalyzes the isomerization of (S)-α-phenylalanine to (R)-β-phenylalanine. rug.nl (S)-α-phenylalanine can be synthesized from (R)-2-bromo-3-phenylpropionic acid via SN2 substitution with an amino group source. Therefore, this compound serves as a potential synthetic precursor to a key component required for the synthesis of one of the most important anticancer drugs.
The general strategy highlights the importance of small chiral molecules like this compound as starting points for generating the more complex chiral fragments needed for the total synthesis of natural products. mdpi.com
Creation of Novel Chiral Ligands and Organocatalysts
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. This compound is an attractive scaffold for this purpose due to its inherent chirality and the presence of two distinct functional groups—the carboxylic acid and the reactive α-bromo position—that can be independently modified.
The carboxylic acid group can coordinate to metal centers, making derivatives of this molecule potential chiral ligands for metal-catalyzed reactions. Furthermore, the α-bromo position can be substituted with various coordinating groups, such as phosphines, amines, or thiols, to create bidentate or multidentate chiral ligands.
Table 3: Potential Chiral Ligands Derivable from this compound
| Modification Strategy | Potential Ligand Type | Coordinating Atoms | Potential Catalytic Application |
|---|---|---|---|
| Substitution with diphenylphosphine | P,O-Bidentate Ligand | Phosphorus, Oxygen | Asymmetric hydrogenation, cross-coupling |
| Substitution with 2-picolylamine | N,O-Bidentate Ligand | Nitrogen, Oxygen | Asymmetric transfer hydrogenation |
| Amidation with a chiral amine (e.g., (S)-1-phenylethylamine) | Chiral Amide / Organocatalyst | Nitrogen, Oxygen | Hydrogen-bond donor catalysis, Lewis base catalysis |
While specific, widely-used ligands based on this exact scaffold are not extensively reported in the literature, the principles of ligand design strongly support its potential. For instance, related 2-phenylpropionic acid structures have been successfully grafted onto metal-organic frameworks (MOFs) to create chiral stationary phases for HPLC, demonstrating the utility of this chiral motif in enantioselective recognition. The derivatization of this compound offers a straightforward entry into novel ligand classes for asymmetric catalysis.
Applications of S 2 Bromo 3 Phenylpropionic Acid in Pharmaceutical and Fine Chemical Synthesis
Utilization as a Chiral Intermediate for Active Pharmaceutical Ingredients (APIs)
The enantiopure nature of (S)-2-bromo-3-phenylpropionic acid makes it an ideal starting material for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly influence its efficacy and safety profile.
Precursor in the Synthesis of Chiral Analgesics
While direct synthesis of widely known chiral analgesics from this compound is not extensively documented in readily available literature, its structural motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. For instance, the general structure of profens is an arylacetic or arylpropionic acid. The potential for this compound to serve as a precursor lies in the stereospecific replacement of the bromine atom and manipulation of the phenyl group to generate various profen analogues. Further research is required to explore and establish direct synthetic routes from this bromo acid to specific chiral analgesics.
Role in the Asymmetric Synthesis of Protease Inhibitors
Protease inhibitors are a critical class of antiviral drugs, particularly for the treatment of HIV. The asymmetric synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry. Although direct utilization of this compound in the synthesis of prominent protease inhibitors like Nelfinavir is not the most commonly cited route, its potential as a precursor to key chiral fragments is noteworthy. The ability to displace the bromide with various nucleophiles, including amines or their synthetic equivalents, provides a conceptual pathway to the amino alcohol cores prevalent in many protease inhibitors.
Intermediacy in the Production of Other Therapeutically Relevant Compounds
A significant and well-documented application of this compound is its role as a key intermediate in the synthesis of vasopeptidase inhibitors, such as Omapatrilat and Gemopatrilat. These drugs are used in the treatment of hypertension and heart failure. The synthesis of the crucial intermediate, (S)-2-acetylthio-3-phenylpropanoic acid, starts from the readily available and inexpensive L-phenylalanine. acs.org
The synthetic sequence involves the diazotization and subsequent bromination of L-phenylalanine, which proceeds with retention of configuration to yield this compound. Following this, a nucleophilic substitution reaction with potassium thioacetate (B1230152) is carried out to replace the bromine atom with a thioacetate group, affording the desired (S)-2-acetylthio-3-phenylpropanoic acid with the same stereochemistry. acs.org This transformation is a classic example of a stereospecific SN2 reaction.
This application underscores the industrial relevance of this compound as a chiral building block for complex APIs.
Deployment in the Enantioselective Synthesis of Agrochemicals
The principles of chirality are as crucial in agrochemicals as they are in pharmaceuticals. The use of single-enantiomer agrochemicals can lead to higher efficacy, reduced environmental impact, and lower application rates. While specific examples of large-scale agrochemicals synthesized directly from this compound are not prominently reported in public domain literature, its potential as a chiral precursor is significant. The structural features of this compound could be incorporated into various classes of chiral herbicides, fungicides, and insecticides. The development of novel agrochemicals often involves the screening of libraries of chiral compounds, and this compound serves as a valuable starting point for generating such diversity.
Contribution to Methodology Development in Asymmetric Synthesis
This compound and its derivatives are valuable substrates in the development of new asymmetric synthesis methodologies. The presence of a chiral center and a reactive handle (the bromine atom) allows researchers to test the stereoselectivity and efficiency of new catalysts and reaction conditions. For instance, nucleophilic substitution reactions on this substrate can be used to evaluate the performance of new chiral ligands in controlling the stereochemical outcome of the reaction. The insights gained from these studies contribute to the broader field of asymmetric synthesis, enabling the development of more efficient and selective methods for the preparation of a wide range of chiral molecules.
Advanced Analytical and Spectroscopic Characterization for Stereochemical Purity Excluding Basic Identification Data
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, thereby determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. acs.org
For carboxylic acids like (S)-2-Bromo-3-phenylpropionic acid, derivatization is often employed to enhance chromatographic separation and detection. researchgate.netnih.gov The carboxylic acid is typically converted into an amide or ester by reacting it with a chiral derivatizing agent. researchgate.netnih.gov This reaction creates a pair of diastereomers that can be more easily separated on a standard achiral HPLC column, although separation on a chiral column is also common. nih.govtsijournals.com
The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. chromatographyonline.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown effectiveness in resolving a broad range of chiral compounds. mdpi.comamericanlaboratory.com The selection of the mobile phase, including the type and concentration of the organic modifier, also plays a significant role in optimizing the separation. americanlaboratory.com
Table 1: Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol) tsijournals.com |
| Derivatization | Often required for carboxylic acids to improve separation and detection. Common derivatizing agents include chiral amines or alcohols. researchgate.netnih.gov |
| Detection | UV detection is commonly used, especially if the molecule contains a chromophore. americanlaboratory.com |
| Quantification | Enantiomeric excess is determined by integrating the peak areas of the two enantiomers. |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile compounds. pharmaknowledgeforum.comresearchgate.net For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. research-solution.comcolostate.edu Common derivatization methods for carboxylic acids include esterification to form, for example, methyl or ethyl esters. colostate.edu
The most widely used chiral stationary phases in GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.compharmaknowledgeforum.com These CSPs have a chiral cavity that allows for enantioselective interactions with the analyte molecules through the formation of temporary inclusion complexes. pharmaknowledgeforum.com The stability and selectivity of these interactions determine the degree of separation between the enantiomers.
The choice of the specific cyclodextrin derivative and the GC temperature program are crucial parameters for optimizing the resolution of the enantiomers. chromatographyonline.comgcms.cz
Table 2: Chiral GC Method Parameters for Enantiomeric Purity
| Parameter | Description |
| Column | Capillary column coated with a Chiral Stationary Phase (e.g., cyclodextrin derivatives) pharmaknowledgeforum.comresearchgate.net |
| Derivatization | Necessary to increase volatility, typically esterification for carboxylic acids. research-solution.comcolostate.edu |
| Carrier Gas | Inert gas such as Helium or Hydrogen. |
| Temperature Program | Optimized temperature ramp to ensure good separation and peak shape. |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) are commonly used. nih.gov |
| Quantification | Enantiomeric purity is determined by the relative peak areas of the two enantiomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assessing diastereomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers exhibit different chemical shifts and coupling constants. libretexts.org This difference allows for their individual signals to be resolved and quantified.
For the analysis of enantiomeric mixtures like that of this compound, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. nih.govwikipedia.org
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. nih.govnih.gov This results in the splitting of NMR signals for the enantiomers, allowing for the determination of their ratio. nih.govrsc.org Lanthanide shift reagents are a specific class of CSAs that can induce large chemical shift differences between the enantiomeric signals. slideshare.netnih.govnih.gov
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable diastereomers, which can then be analyzed by standard NMR. wikipedia.org
The choice of the chiral agent and the solvent is crucial for achieving good separation of the signals. The integration of the distinct signals for each diastereomer provides a quantitative measure of the diastereomeric and, by extension, the enantiomeric composition. libretexts.orgnih.gov
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Studies
Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for determining the absolute configuration of chiral molecules. nih.gov These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orglibretexts.org
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. libretexts.orgnih.gov By comparing the experimental ECD spectrum with a theoretically calculated spectrum for a known absolute configuration, the absolute configuration of the analyte can be determined. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgresearchgate.net The shape of the ORD curve, particularly in the vicinity of an absorption band, is characteristic of the stereochemistry of the molecule. libretexts.orgresearchgate.net Similar to ECD, comparing the experimental ORD curve with theoretical calculations can establish the absolute configuration. researchgate.net
Table 3: Comparison of ECD and ORD
| Feature | Electronic Circular Dichroism (ECD) | Optical Rotatory Dispersion (ORD) |
| Principle | Differential absorption of circularly polarized light nih.gov | Variation of optical rotation with wavelength wikipedia.org |
| Output | Spectrum of molar ellipticity vs. wavelength libretexts.org | Curve of specific rotation vs. wavelength researchgate.net |
| Application | Determination of absolute configuration, study of conformational changes | Determination of absolute configuration, analysis of protein secondary structure |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. schrodinger.combiotools.us It provides detailed information about the three-dimensional structure of chiral molecules in solution. schrodinger.comrsc.org
The primary application of VCD is the unambiguous determination of the absolute configuration of a chiral molecule. biotools.usrsc.orgresearchgate.net This is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum mechanical calculations for a specific enantiomer. schrodinger.comcore.ac.ukdtic.mil A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. schrodinger.comdtic.milacs.org
VCD is particularly valuable as it does not require crystallization of the sample, which is a significant advantage over X-ray crystallography. researchgate.net Furthermore, since every chiral molecule exhibits VCD spectra, it is a broadly applicable technique. biotools.us The accuracy of the VCD calculation is dependent on the level of theory and basis set used, as well as accounting for solvent effects. schrodinger.comru.nl
Computational Chemistry and Theoretical Modeling of S 2 Bromo 3 Phenylpropionic Acid
Conformational Analysis and Energy Minimization Studies
A systematic conformational search and energy minimization would typically be the first step in a computational study. This involves rotating the molecule around its key dihedral angles: the Cα-Cβ bond, the C-C bond of the carboxylic acid group, and the bond connecting the phenyl group to the main chain. For each rotational position, the geometry is optimized to find a local energy minimum.
Based on studies of similar molecules like 3-phenylpropanoic acid, it is expected that (S)-2-Bromo-3-phenylpropionic acid will have several low-energy conformers. The relative energies of these conformers are influenced by a balance of steric hindrance, intramolecular hydrogen bonding (between the carboxylic proton and the bromine atom or the phenyl ring's π-system), and dipole-dipole interactions. The most stable conformer would likely adopt a staggered arrangement to minimize steric clash between the bulky phenyl group, the bromine atom, and the carboxylic acid group.
Table 1: Predicted Low-Energy Conformers of this compound and Their Relative Energies (Note: This table is a theoretical representation and requires experimental or high-level computational verification.)
| Conformer | Dihedral Angle (C-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche 1 | ~60° | 1.25 |
| Gauche 2 | ~-60° | 1.30 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic nature of a molecule. For this compound, these calculations can reveal the distribution of electrons, identify reactive sites, and quantify its electronic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions where an electron is likely to be accepted, highlighting sites for nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms of the carboxylic acid. The LUMO is likely centered on the antibonding orbital of the C-Br bond and the carbonyl carbon of the carboxylic acid group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red) around the electronegative oxygen and bromine atoms, and positive potential (blue) around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the phenyl ring. This information is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.
Prediction of Spectroscopic Parameters and Chiroptical Properties
Computational methods can predict various spectroscopic data, which are essential for the identification and characterization of a molecule. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as its chiroptical properties like Circular Dichroism (CD), is of significant interest.
Theoretically calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the proton on the chiral carbon (Cα) would appear as a doublet of doublets due to coupling with the diastereotopic protons on the adjacent carbon (Cβ). The carbon atoms of the phenyl ring would show distinct signals based on their position relative to the substituent.
IR spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic IR peaks would include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and various C-H and C-C stretching and bending vibrations from the phenyl ring and the alkyl chain.
Being a chiral molecule, this compound is expected to exhibit optical activity. Time-Dependent DFT (TD-DFT) calculations can be used to predict its electronic circular dichroism (CD) spectrum. The CD spectrum shows the differential absorption of left and right circularly polarized light and is unique for each enantiomer. The predicted CD spectrum, with its characteristic positive and negative Cotton effects, can be used to determine the absolute configuration of the molecule by comparing it with the experimentally measured spectrum.
Table 2: Predicted Spectroscopic Data for this compound (Note: This table is a theoretical representation and requires experimental or high-level computational verification.)
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H, Ar-H), δ ~4.5 ppm (dd, 1H, Cα-H), δ ~3.2-3.5 ppm (m, 2H, Cβ-H₂), δ ~11-12 ppm (br s, 1H, COOH) |
| ¹³C NMR | δ ~170-175 ppm (COOH), δ ~135-140 ppm (Ar-C), δ ~127-130 ppm (Ar-CH), δ ~45-50 ppm (Cα), δ ~35-40 ppm (Cβ) |
| IR (cm⁻¹) | ~3000 (O-H stretch), ~1700 (C=O stretch), ~700-800 (C-Br stretch) |
| CD (nm) | Predicted Cotton effects in the aromatic region (200-280 nm) |
Transition State Modeling for Reaction Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the transition states of potential reactions, we can understand the energy barriers and the preferred pathways for chemical transformations involving this compound.
A key reaction for this molecule is nucleophilic substitution at the α-carbon, where the bromine atom acts as a leaving group. Transition state modeling can elucidate the energetics of Sₙ1 versus Sₙ2 pathways. Given that the α-carbon is secondary and benzylic, both mechanisms are plausible. Calculations can determine the structure and energy of the transition state for an Sₙ2 reaction or the stability of the carbocation intermediate in an Sₙ1 reaction.
Another important reaction is the elimination of HBr to form cinnamic acid or its derivatives. Modeling the transition state for this elimination reaction can provide insights into the required conditions and the stereochemical outcome of the reaction.
Molecular Dynamics Simulations to Understand Interactions in Biological Systems
While specific dosage information is outside the scope of this article, molecular dynamics (MD) simulations can provide a qualitative understanding of how this compound might interact within a biological environment, such as in the active site of an enzyme.
MD simulations model the movement of atoms and molecules over time, allowing for the observation of dynamic processes like binding and conformational changes. By placing this compound in a simulated biological system (e.g., solvated with water and ions, and in the presence of a protein), one can study its binding affinity and mode of interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the molecule within a binding pocket. This information is crucial for understanding its potential biological activity at a molecular level.
Emerging Research Directions and Unexplored Potential of S 2 Bromo 3 Phenylpropionic Acid
Investigation of More Environmentally Benign Synthetic Routes
The classical synthesis of 2-bromo-3-phenylpropionic acid often involves the diazotization of phenylalanine followed by bromination. For instance, methods have been described that treat (D)-phenylalanine with sodium nitrite (B80452) and potassium bromide in strong acid. google.com Another approach involves dissolving the starting amino acid in a significant excess of 48% hydrobromic acid before adding sodium nitrite. google.com While effective, these traditional methods often suffer from drawbacks that are misaligned with the principles of green chemistry, such as the use of large stoichiometric excesses of reagents and moderate yields. For example, a process using sodium nitrite and potassium bromide in 2N sulfuric acid resulted in a yield of approximately 62%. google.com
Emerging research is focused on developing more efficient and environmentally friendly synthetic protocols. The goals are to increase reaction yields, reduce the volume and toxicity of waste, and minimize the use of harsh reagents. A key development has been a process that, through specific reaction conditions, achieves yields of 90% or higher while using a smaller amount of reactants. google.com This not only improves the economic viability but also significantly enhances the productivity, defined as the amount of product isolated per volume of the reaction mixture. google.com Future investigations will likely explore enzymatic or chemo-enzymatic routes, which could offer high enantioselectivity under mild, aqueous conditions, further advancing the green credentials of this important synthetic intermediate.
| Method | Starting Material | Key Reagents | Yield | Reference |
| Diazotization | (D)-Phenylalanine | NaNO₂, KBr, 2N H₂SO₄ | ~62% | google.com |
| Diazotization in HBr | Amino Acid | NaNO₂, 48% HBr (8 equiv.) | 88% | google.com |
| Improved Diazotization | (R)-Phenylalanine | Proprietary conditions | ≥90% | google.com |
Exploration of Novel Catalytic Systems for its Transformation
The synthetic value of (S)-2-bromo-3-phenylpropionic acid stems from the reactivity of the carbon-bromine bond, which acts as an electrophilic site susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a valuable precursor for various target molecules. ontosight.ai
Current and future research endeavors are aimed at exploring novel catalytic systems to expand the repertoire of its chemical transformations. There is significant unexplored potential in applying modern transition-metal catalysis to this substrate. For example, palladium-, copper-, or nickel-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions) could enable the direct formation of carbon-carbon and carbon-heteroatom bonds at the C-2 position. Such catalytic methods would offer a powerful and modular approach to generating libraries of complex chiral molecules that are otherwise difficult to access.
Furthermore, the development of biocatalytic systems using enzymes like dehalogenases or aminotransferases could provide highly stereospecific transformations under mild conditions. These enzymatic approaches would not only yield products with high optical purity but also align with the growing demand for sustainable and green chemical processes.
Expansion into Materials Science and Supramolecular Chemistry Applications
The structural features of this compound—a carboxylic acid group, a phenyl ring, and a chiral center—make it an intriguing candidate for applications in materials science and supramolecular chemistry. The carboxylic acid moiety is a classic functional group for forming robust hydrogen bonds.
Studies on the crystal structure of the related compound, 2,3-dibromo-3-phenylpropanoic acid, reveal that molecules form inversion dimers through pairs of O-H···O hydrogen bonds, creating a distinct R2²(8) ring motif. researchgate.netresearchgate.net It is highly probable that this compound engages in similar, predictable hydrogen-bonding interactions. The interplay of these hydrogen bonds with other potential intermolecular forces, such as π-π stacking from the phenyl rings and halogen bonding from the bromine atom, could be harnessed to direct the self-assembly of molecules into well-defined, higher-order architectures.
The inherent chirality of the molecule is particularly promising. Its use as a building block could lead to the formation of chiral liquid crystals, gels, or metal-organic frameworks (MOFs). These materials could have applications in chiral separations, asymmetric catalysis, and nonlinear optics. The exploration of its co-crystallization with other molecules could also open pathways to new functional materials with tailored electronic or physical properties.
| Compound | Crystal System | Key Intermolecular Interaction | Motif | Reference |
| 2,3-dibromo-3-phenylpropanoic acid (monoclinic polymorph) | Monoclinic, P2₁/n | O—H⋯O hydrogen bonds | Inversion dimers with R2²(8) ring | researchgate.net |
| 2,3-dibromo-3-phenylpropanoic acid (orthorhombic polymorph) | Orthorhombic | O—H⋯O hydrogen bonds | Inversion dimers | researchgate.net |
Interdisciplinary Research at the Interface of Chemistry and Biology
The most dynamic area of emerging research for this compound lies at the interface of chemistry and biology. Its role as a precursor in the synthesis of enzyme inhibitors is a key driver of this research. ontosight.ai For example, it is a useful intermediate in the preparation of antihypertensive agents, including those that act as ACE/NEP inhibitors. google.com
The compound's utility extends to its use in creating molecular probes to study biological systems. Its radiolabeled form has been employed to investigate metabolic pathways. ontosight.ai This concept can be expanded by incorporating isotopes like ¹³C or ¹⁹F for NMR-based metabolic studies or by attaching fluorescent tags to visualize its distribution and interactions within cells.
A particularly exciting and unexplored avenue is its potential use as a covalent binder or a fragment in the design of targeted therapeutics. The reactive bromo-alkanoic acid moiety is an attractive warhead for covalent inhibitors, which can form a permanent bond with a target protein, leading to enhanced potency and duration of action. Furthermore, there is potential to use the carboxylic acid group as an anchor to attach the molecule to drug delivery systems, such as liposomes or targeted nanoparticles, to improve bioavailability and direct the molecule to specific tissues or cellular compartments like mitochondria. nih.gov This interdisciplinary approach, combining synthetic chemistry with cell biology and pharmacology, represents a promising frontier for unlocking the full therapeutic potential of derivatives of this compound.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing enantiomerically pure (S)-2-bromo-3-phenylpropionic acid?
- Methodological Answer : A key synthesis starts with D-phenylalanine as the chiral precursor. The amino group is diazotized using sodium nitrite and HBr in aqueous solution, followed by bromide substitution at the α-position. The reaction temperature (-10°C to +30°C) and stoichiometric control of HBr are critical to prevent racemization . For further derivatization, the acid chloride intermediate can undergo nucleophilic substitution with thioacetic acid in the presence of triethylamine to yield thioester derivatives .
Q. How is this compound characterized to confirm its structure and enantiopurity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify the bromine substitution pattern and stereochemistry. For example, the α-proton (adjacent to Br) appears as a doublet of doublets (δ 4.8 ppm), and the phenyl protons show multiplet splitting (δ 7.3–7.9 ppm) .
- Chiral HPLC : Enantiopurity is confirmed using a chiral stationary phase (e.g., AD-H column) with hexanes/isopropanol (99.5:0.5) as the mobile phase. Retention times distinguish (S)- and (R)-enantiomers .
- IR Spectroscopy : A carbonyl stretch at ~1776 cm confirms the ester or acid functionality .
Q. What strategies ensure enantiomeric purity during synthesis and storage?
- Methodological Answer :
- Synthesis : Use chiral precursors (e.g., D-phenylalanine) and avoid harsh reaction conditions (e.g., high temperatures) to prevent racemization. Monitor pH in aqueous steps to stabilize intermediates .
- Storage : Store the compound at -20°C in inert, anhydrous solvents (e.g., dichloromethane) to minimize degradation. Regularly check enantiopurity via chiral HPLC .
Q. What are common derivatives of this compound used in pharmaceutical research?
- Methodological Answer :
- Thioesters : React with thioacetic acid to form (S)-2-acetylthio-3-phenylpropionic acid, a precursor for ACE inhibitors like Omapatrilat .
- Aryl Esters : Esterification with naphthol derivatives (e.g., 1,3,6-tribromo-2-naphthyl ester) enhances stability for crystallography studies .
Q. How is the bromine substituent leveraged in further functionalization?
- Methodological Answer : The α-bromine acts as a leaving group in nucleophilic substitution reactions. For example:
- S2 Reactions : React with nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, THF) with catalytic bases (e.g., KCO) .
- Cross-Coupling : Use palladium catalysts (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the α-position .
Advanced Questions
Q. How does catalytic asymmetric α-bromination achieve high enantioselectivity?
- Methodological Answer : Chiral catalysts (e.g., Cinchona alkaloid derivatives) induce asymmetry during bromination. The reaction involves:
- Step 1 : Activation of the propionic acid as an acid chloride.
- Step 2 : Bromination using N-bromosuccinimide (NBS) in the presence of the catalyst.
- Step 3 : Quenching with aqueous NaSO to stabilize the product.
Enantiomeric excess (ee) >99% is achievable with optimized catalyst loading (5–10 mol%) and low temperatures (-20°C) .
Q. What contradictions arise in spectral data interpretation, and how are they resolved?
- Methodological Answer :
- Contradiction Example : Overlapping NMR signals (e.g., phenyl protons vs. α-protons).
- Resolution : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For instance, HSQC correlates α-proton (δ 4.8 ppm) to the adjacent carbon (δ 43.7 ppm) .
- IR Ambiguity : Similar carbonyl stretches for esters and acids. Confirm via derivatization (e.g., methyl ester formation) .
Q. How are reaction conditions optimized for large-scale synthesis without racemization?
- Methodological Answer :
- Temperature Control : Maintain -10°C to +10°C during diazotization and substitution steps .
- Solvent Selection : Use mixed solvents (e.g., HO/THF) to balance reactivity and solubility.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
Q. What mechanistic insights explain the stereochemical outcomes of bromination?
- Methodological Answer : The reaction proceeds via a retention of configuration mechanism. The chiral center adjacent to the carboxyl group directs bromine attack from the opposite face (steric hindrance), preserving the (S)-configuration. Computational studies (DFT) support this by modeling transition-state geometries .
Q. How is this compound applied in synthesizing complex bioactive molecules?
- Methodological Answer :
- ACE Inhibitors : Convert to thioester derivatives for prodrug formulations (e.g., Omapatrilat) via thioacetic acid substitution .
- Peptide Mimetics : Incorporate into β-turn structures by coupling with amino acids (e.g., (S)-2-amino-3-(phenylamino)propanoic acid) .
- Chiral Ligands : Derivatize into boronic esters for asymmetric catalysis (e.g., Suzuki-Miyaura coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
